molecular formula C23H19NO5S B6528266 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide CAS No. 946385-52-0

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide

Cat. No. B6528266
CAS RN: 946385-52-0
M. Wt: 421.5 g/mol
InChI Key: ILCVCXOEZBJEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide, also known as MOCE, is a synthetic compound with a wide range of applications in scientific research. It has been used as a model compound for studying biological processes and as a tool for developing new drugs. MOCE is a member of the chromone family and is composed of a benzamide core, a thiophene ring, and a 7-methoxy-4-oxo-4H-chromen-3-yl group. The structure of MOCE is shown in Figure 1.

Scientific Research Applications

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide has been used in a wide range of scientific research applications, including drug discovery, enzyme inhibition, and gene regulation. This compound has been used as a model compound for studying the structure and function of enzymes, as well as for developing new drugs. In addition, this compound has been used as a tool for studying the effects of environmental toxins on the human body.

Mechanism of Action

The mechanism of action of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450 and cyclooxygenase. This compound has also been shown to inhibit the activity of certain proteins, such as the tumor necrosis factor-alpha (TNF-α) and the interleukin-1β (IL-1β).
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 and cyclooxygenase. In vivo studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and can reduce the expression of certain genes, such as NF-κB. This compound has also been shown to have anti-cancer activity in certain cell lines.

Advantages and Limitations for Lab Experiments

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a wide range of solvents. In addition, this compound is relatively inexpensive, making it an attractive option for laboratory research. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water, and it can be difficult to purify.

Future Directions

There are a number of potential future directions for research involving 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide. One possibility is to explore the use of this compound as a drug candidate for the treatment of cancer. Additionally, further research could be conducted to explore the mechanism of action of this compound and to determine its potential therapeutic effects. Additionally, further research could be conducted to explore the potential for using this compound in combination with other compounds to create more effective treatments for a variety of diseases. Finally, further research could be conducted to explore the potential for using this compound as a tool for studying the effects of environmental toxins on the human body.

Synthesis Methods

4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-[2-(thiophen-2-yl)ethyl]benzamide can be synthesized using a number of different methods. The most commonly used methods are the Wittig reaction, the Ugi reaction, and the Biginelli reaction. The Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Ugi reaction involves the reaction of a carboxylic acid, an amine, and an aldehyde or ketone to form an amide. The Biginelli reaction involves the reaction of an aldehyde, an acid, and an amine to form a dihydropyrimidine.

properties

IUPAC Name

4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO5S/c1-27-17-8-9-19-20(13-17)28-14-21(22(19)25)29-16-6-4-15(5-7-16)23(26)24-11-10-18-3-2-12-30-18/h2-9,12-14H,10-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCVCXOEZBJEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139576
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946385-52-0
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946385-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(7-Methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[2-(2-thienyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.